REACTION_CXSMILES
|
[C:1]([OH:11])(=[O:10])[C@@H](C1C=CC=CC=1)O.[NH2:12][C:13]1([CH3:27])[C:17]2([CH2:19][CH2:18]2)[CH2:16][N:15](CC2C=CC=CC=2)[CH2:14]1.[OH-].[Na+].[C:30]1([CH3:36])[CH:35]=CC=C[CH:31]=1>>[C:30]([O:11][C:1]([NH:12][C:13]1([CH3:27])[C:17]2([CH2:18][CH2:19]2)[CH2:16][NH:15][CH2:14]1)=[O:10])([CH3:36])([CH3:35])[CH3:31] |f:0.1,2.3|
|
Name
|
(−)-7-Amino-5-benzyl-7-methyl-5-azaspiro[2.4]heptane D-mandelate
|
Quantity
|
5.99 g
|
Type
|
reactant
|
Smiles
|
C([C@H](O)C1=CC=CC=C1)(=O)O.NC1(CN(CC12CC2)CC2=CC=CC=C2)C
|
Name
|
|
Quantity
|
60 mL
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
60 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
followed by separation of the toluene layer
|
Type
|
ADDITION
|
Details
|
Toluene was also added to the remaining aqueous layer for extraction
|
Type
|
ADDITION
|
Details
|
t-butyl dicarbonate (19.0 mL) was added to the combined toluene layer
|
Type
|
STIRRING
|
Details
|
by stirring at room temperature for 2 hours
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
After completion of reaction, 10% aqueous citric acid
|
Type
|
ADDITION
|
Details
|
was added to the reaction mixture
|
Type
|
EXTRACTION
|
Details
|
to thereby extract the aqueous citric acid layer
|
Type
|
ADDITION
|
Details
|
Separately, 10% aqueous citric acid was added to the remaining toluene layer
|
Type
|
CUSTOM
|
Details
|
to thereby separate another aqueous citric acid layer
|
Type
|
ADDITION
|
Details
|
Subsequently, toluene was added to the alkalified aqueous layer so as
|
Type
|
EXTRACTION
|
Details
|
to extract the organic layer
|
Type
|
CUSTOM
|
Details
|
the solvent of the organic layer obtained through extraction
|
Type
|
CUSTOM
|
Details
|
was evaporated under reduced pressure
|
Type
|
ADDITION
|
Details
|
Methanol (60.0 mL) was added to the residue, and 5% palladium carbon (0.59 g, water content: 50%)
|
Type
|
ADDITION
|
Details
|
was added to the mixture
|
Type
|
STIRRING
|
Details
|
by stirring at room temperature in a hydrogen atmosphere
|
Type
|
CUSTOM
|
Details
|
5% palladium carbon was removed through filtration
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated under reduced pressure
|
Reaction Time |
14 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)OC(=O)NC1(CNCC12CC2)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.576 g | |
YIELD: PERCENTYIELD | 97% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[C:1]([OH:11])(=[O:10])[C@@H](C1C=CC=CC=1)O.[NH2:12][C:13]1([CH3:27])[C:17]2([CH2:19][CH2:18]2)[CH2:16][N:15](CC2C=CC=CC=2)[CH2:14]1.[OH-].[Na+].[C:30]1([CH3:36])[CH:35]=CC=C[CH:31]=1>>[C:30]([O:11][C:1]([NH:12][C:13]1([CH3:27])[C:17]2([CH2:18][CH2:19]2)[CH2:16][NH:15][CH2:14]1)=[O:10])([CH3:36])([CH3:35])[CH3:31] |f:0.1,2.3|
|
Name
|
(−)-7-Amino-5-benzyl-7-methyl-5-azaspiro[2.4]heptane D-mandelate
|
Quantity
|
5.99 g
|
Type
|
reactant
|
Smiles
|
C([C@H](O)C1=CC=CC=C1)(=O)O.NC1(CN(CC12CC2)CC2=CC=CC=C2)C
|
Name
|
|
Quantity
|
60 mL
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
60 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
followed by separation of the toluene layer
|
Type
|
ADDITION
|
Details
|
Toluene was also added to the remaining aqueous layer for extraction
|
Type
|
ADDITION
|
Details
|
t-butyl dicarbonate (19.0 mL) was added to the combined toluene layer
|
Type
|
STIRRING
|
Details
|
by stirring at room temperature for 2 hours
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
After completion of reaction, 10% aqueous citric acid
|
Type
|
ADDITION
|
Details
|
was added to the reaction mixture
|
Type
|
EXTRACTION
|
Details
|
to thereby extract the aqueous citric acid layer
|
Type
|
ADDITION
|
Details
|
Separately, 10% aqueous citric acid was added to the remaining toluene layer
|
Type
|
CUSTOM
|
Details
|
to thereby separate another aqueous citric acid layer
|
Type
|
ADDITION
|
Details
|
Subsequently, toluene was added to the alkalified aqueous layer so as
|
Type
|
EXTRACTION
|
Details
|
to extract the organic layer
|
Type
|
CUSTOM
|
Details
|
the solvent of the organic layer obtained through extraction
|
Type
|
CUSTOM
|
Details
|
was evaporated under reduced pressure
|
Type
|
ADDITION
|
Details
|
Methanol (60.0 mL) was added to the residue, and 5% palladium carbon (0.59 g, water content: 50%)
|
Type
|
ADDITION
|
Details
|
was added to the mixture
|
Type
|
STIRRING
|
Details
|
by stirring at room temperature in a hydrogen atmosphere
|
Type
|
CUSTOM
|
Details
|
5% palladium carbon was removed through filtration
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated under reduced pressure
|
Reaction Time |
14 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)OC(=O)NC1(CNCC12CC2)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.576 g | |
YIELD: PERCENTYIELD | 97% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |